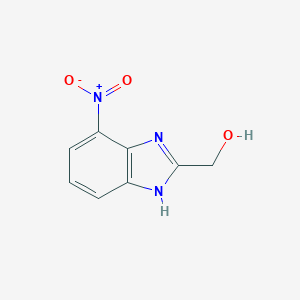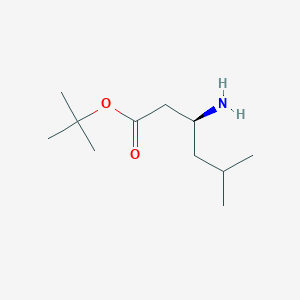
N-Methylserotonin
説明
Synthesis Analysis
Microbial liberation of N-methylserotonin from orange fiber has been observed in gnotobiotic mice and humans . The study revealed that human gut microbiota members, including Bacteroides ovatus, can liberate N-methylserotonin from orange fibers .Molecular Structure Analysis
The molecular formula of N-Methylserotonin is C11H14N2O . Its average mass is 190.242 Da and its mono-isotopic mass is 190.110611 Da .科学的研究の応用
Metabolism Enhancement
N-Methylserotonin has been found to have a significant impact on metabolism. Research has shown that when N-Methylserotonin was added to the drinking water of germ-free mice on a high-fat, low-fiber diet without any fiber supplementation, the mice had reduced body fat, improved sugar metabolism in the liver, and more rapid gut motility . This suggests that N-Methylserotonin has beneficial effects on metabolism.
Fat Storage Reduction
Another important application of N-Methylserotonin is its ability to reduce fat storage. In studies, mice that were fed N-Methylserotonin stored less fat compared to those that did not receive the supplement . This indicates that N-Methylserotonin could potentially be used in weight management and obesity treatment.
Sugar Metabolism Improvement
N-Methylserotonin has been shown to improve sugar metabolism in the liver. This is particularly important for managing conditions like diabetes, where the body’s ability to metabolize sugar is impaired .
Gut Motility Enhancement
Research has also shown that N-Methylserotonin can enhance gut motility. This means it can help speed up the process of digestion and the movement of food through the digestive tract . This could potentially be beneficial for conditions like constipation or irritable bowel syndrome.
Nutrient Extraction from Dietary Fiber
N-Methylserotonin is released in high abundance when certain human gut microbes mine dietary fiber. This process allows for the extraction of a beneficial nutrient that would otherwise remain inaccessible to the human body . This highlights the potential of N-Methylserotonin in enhancing nutrient absorption and promoting gut health.
Food Waste Utilization
The discovery of N-Methylserotonin’s release from dietary fiber also has implications for food waste utilization. Fiber byproducts such as peels, rinds, and seeds discarded from fruits and vegetables may be an untapped source of biomolecules that promote human health . This opens up possibilities for sustainable food production and waste management.
These findings highlight the potential of N-Methylserotonin in various fields of scientific research. However, more research is needed to better understand the actions of N-Methylserotonin in humans .
作用機序
Target of Action
N-Methylserotonin is a derivative of serotonin, a tryptamine alkaloid . It primarily targets several serotonin receptors, including the 5-HT7 and 5-HT1A receptors . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, sleep, and cognition.
Mode of Action
N-Methylserotonin interacts with its targets by binding to the serotonin receptors with high affinity and selectivity . It displays agonist activity , meaning it can activate these receptors . In addition to its direct interaction with the serotonin receptors, N-Methylserotonin also acts as a selective serotonin reuptake inhibitor . This means it can increase the levels of serotonin in the brain by slowing the reuptake of serotonin into pre-synaptic cells, thereby enhancing the neurotransmission of serotonin.
Biochemical Pathways
N-Methylserotonin affects the serotonin signaling pathway. By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
It is known that n-methylserotonin can be found in various plants, animals, and fungi . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Methylserotonin and their impact on its bioavailability.
Result of Action
The activation of serotonin receptors by N-Methylserotonin can lead to various molecular and cellular effects. For instance, in a study, N-Methylserotonin, when orally administered to germ-free mice, reduced adiposity, altered liver glycogenesis, shortened gut transit time, and changed the expression of genes that regulate circadian rhythm in the liver and colon .
Action Environment
The action, efficacy, and stability of N-Methylserotonin can be influenced by various environmental factors. For example, the presence of certain gut microbiota can affect the release of N-Methylserotonin from orange fibers . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of N-Methylserotonin positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that the gut microbiome and diet can influence the action of N-Methylserotonin.
将来の方向性
Research has shown that N-methylserotonin, when liberated from orange fibers by specific gut bacteria, shows beneficial metabolic effects in mice . In human studies, dose-dependent, orange-fiber-specific fecal accumulation of N-methylserotonin positively correlated with levels of microbiome genes encoding enzymes that digest pectic glycans . This suggests that identifying this type of microbial mining activity has potential therapeutic implications .
特性
IUPAC Name |
3-[2-(methylamino)ethyl]-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11/h2-3,6-7,12-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUSBMNYRHGZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150396 | |
| Record name | N-Methylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Methylserotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Methylserotonin | |
CAS RN |
1134-01-6 | |
| Record name | N-Methylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylserotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylserotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40150396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLSEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ25L5SJ6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Methylserotonin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004369 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5a-amino-6-oxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazol-6-ium-8a-ol](/img/structure/B71896.png)

![1-[(2R)-Oxolan-2-yl]propan-2-one](/img/structure/B71899.png)

![2,6-Dimethylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B71904.png)

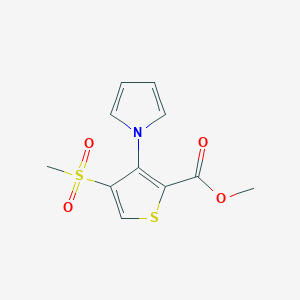

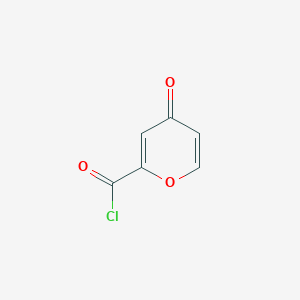
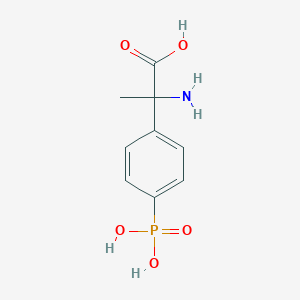
![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)
